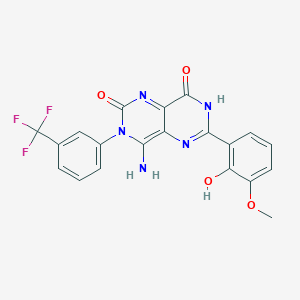

![molecular formula C20H19FN4O4S2 B2922998 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 946206-57-1](/img/structure/B2922998.png)

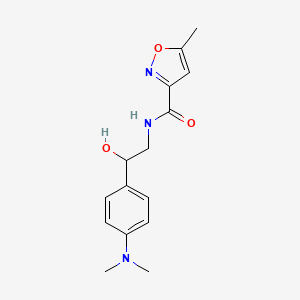

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide” belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazoles . These compounds are known for their various pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These derivatives are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1H NMR, 13C NMR, and X-ray analysis . The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the annulation of the thiazole ring to a benzimidazole moiety . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined by various methods including 1H NMR, 13C NMR, and X-ray analysis .Applications De Recherche Scientifique

Biochemical Inhibition : The synthesis and biochemical evaluation of similar compounds have demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is significant in neuroscience and pharmacology. For instance, Röver et al. (1997) described compounds with structures similar to the requested compound that effectively inhibited kynurenine 3-hydroxylase in vitro and in vivo, influencing the concentration of kynurenic acid in the brain (Röver et al., 1997).

Anticancer Potential : Certain analogs of this compound have demonstrated significant anticancer properties. For example, Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives that showed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

DNA Interaction and Antiproliferative Activity : Mixed-ligand copper(II)-sulfonamide complexes involving similar structures have been studied for their DNA binding and cleavage properties, as well as genotoxicity and anticancer activity. González-Álvarez et al. (2013) highlighted the role of the N-sulfonamide derivative in DNA interaction and demonstrated the antiproliferative effect of these compounds in cellular models (González-Álvarez et al., 2013).

Chemical Synthesis and Characterization : The chemical synthesis and characterization of related compounds have been extensively studied for their potential applications in various fields. For example, Küçükgüzel et al. (2013) reported the synthesis of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, and anticancer activities (Küçükgüzel et al., 2013).

Pharmaceutical and Agrochemical Industry : Ding et al. (2014) developed an efficient protocol for the regio-selective fluorination of arylbenzothiazoles, highlighting the significance of such compounds in the pharmaceutical and agrochemical industries (Ding et al., 2014).

Antimicrobial Activity : Research has also been conducted on the antimicrobial activities of benzothiazole derivatives. For instance, Yolal et al. (2012) synthesized eperezolid-like molecules with high anti-Mycobacterium smegmatis activity, indicating potential applications in antimicrobial therapy (Yolal et al., 2012).

UV Protection and Antimicrobial Properties : The use of thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial treatment of cotton fabrics was explored by Mohamed et al. (2020), suggesting applications in textile engineering (Mohamed et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may interact with multiple biochemical pathways related to cancer, microbial infections, inflammation, oxidative stress, and viral infections .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound.

Result of Action

Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

Orientations Futures

The future directions for this class of compounds could involve further exploration of their antimicrobial activities. Some of these compounds have shown excellent antibacterial activities in vitro against certain pathogens . Therefore, they could be potential candidates for the development of new antimicrobial agents.

Propriétés

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S2/c1-28-14-7-8-18(17(11-14)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKXXRTWSBECKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)

![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)

![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)

![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)